molecular formula C25H19BrN4O3 B15172528 C25H19BrN4O3

C25H19BrN4O3

Cat. No.: B15172528
M. Wt: 503.3 g/mol
InChI Key: GTNXQRBBLUXWLT-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that features a bromine atom, multiple aromatic rings, and various functional groups, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C25H19BrN4O3 typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve:

    Palladium catalyst: Often palladium acetate or palladium chloride.

    Base: Commonly potassium carbonate or sodium hydroxide.

    Solvent: Tetrahydrofuran or dimethylformamide.

    Temperature: Typically between 80-100°C.

Industrial Production Methods

In an industrial setting, the production of This compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often involves chromatography and recrystallization to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

C25H19BrN4O3: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

C25H19BrN4O3: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism by which C25H19BrN4O3 exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The pathways involved often include:

    Enzyme inhibition: Binding to the active site of enzymes, preventing their normal function.

    Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

C25H19BrN4O3: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific functional groups and the presence of a bromine atom, which can significantly influence its reactivity and applications.

Properties

Molecular Formula

C25H19BrN4O3

Molecular Weight

503.3 g/mol

IUPAC Name

5-(4-bromophenyl)-1-(4-methylphenyl)-4,6-dioxo-N-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxamide

InChI

InChI=1S/C25H19BrN4O3/c1-15-7-11-19(12-8-15)30-22-20(21(28-30)23(31)27-17-5-3-2-4-6-17)24(32)29(25(22)33)18-13-9-16(26)10-14-18/h2-14,20,22H,1H3,(H,27,31)

InChI Key

GTNXQRBBLUXWLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3C(C(=N2)C(=O)NC4=CC=CC=C4)C(=O)N(C3=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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